REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]2[N:10]([Si](C(C)C)(C(C)C)C(C)C)[CH:11]=[CH:12][C:3]=12.[CH2:23]([NH2:25])[CH3:24]>COC(O)C>[CH2:23]([NH:25][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]2[NH:10][CH:11]=[CH:12][C:3]=12)[CH3:24]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1C=O)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
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C(C)N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
COC(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in HCl solution (1N, 20 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexanes, dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |